The exact mass of the compound Silicon tetrafluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in absolute alcohol; sol in hydrogen fluoride; insol in ethersolubility in water: reaction. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Fluorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Compressed Gas;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
Etching: SiF4 acts as a fluorine source in plasma etching. This process removes unwanted material during the fabrication of integrated circuits. Source: Merck KGaA:
Low-k Dielectrics: SiF4 is used to deposit low-k dielectric films, which are essential components of microelectronic devices due to their ability to reduce signal delay. Source: Merck KGaA:
Materials Science:
Precursor for silicon-based materials: SiF4 can be used as a precursor for the synthesis of various silicon-based materials, including silicon nitride and silicon carbide. These materials have diverse applications in electronics, optics, and other fields. Source: National Center for Biotechnology Information
Silicon tetrafluoride appears as a colorless, nonflammable, corrosive and toxic gas with a pungent odor similar to that of hydrochloric acid. Very toxic by inhalation. Vapor is heavier than air. Under prolonged exposure to heat the containers may rupture violently and rocket. GasVapor COLOURLESS GAS WITH PUNGENT ODOUR.
Color/Form
COLORLESS GAS
Boiling Point
-86 °C
Vapor Density
3.57 (gas, air = 1) @ 15 °C Relative vapor density (air = 1): 3.6
Density
0.00469 g/cu-cm (STP); 1.598 g/cu-cm (liquid at -80 °C); 2.145 g/cu-cm (solid at -195 °C)
Odor
VERY PUNGENT ODOR SIMILAR TO THAT OF HYDROGEN CHLORIDE Suffocating odo
Aggregated GHS information provided by 153 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H280 (57.52%): Contains gas under pressure; may explode if heated [Warning Gases under pressure]; H300 (25.49%): Fatal if swallowed [Danger Acute toxicity, oral]; H310 (25.49%): Fatal in contact with skin [Danger Acute toxicity, dermal]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H330 (82.35%): Fatal if inhaled [Danger Acute toxicity, inhalation]; H331 (17.65%): Toxic if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Compressed Gas;Corrosive;Acute Toxic
Other CAS
7783-61-1 11128-24-8
Wikipedia
Silicon tetrafluoride
Use Classification
Fire Hazards -> Corrosives, Reactive - 2nd degree
Methods of Manufacturing
COMMERCIAL PREPN FROM WASTE GASES OF PHOSPHATE FERTILIZER PRODN. ACTION OF HYDROGEN FLUORIDE OR CONCENTRATED SULFURIC ACID & A METALLIC FLUORIDE ON SILICA OR SILICATES. Silicon & boron burn in fluorine forming SiF4 & BF3, respectively
General Manufacturing Information
Computer and electronic product manufacturing Industrial gas manufacturing Silane, tetrafluoro-: ACTIVE Union Carbide (Matheson Department) is one of the oldest producers. New facilities producing under 100 t/a have been announced by Allied Chemical Company (USA).
Analytic Laboratory Methods
A chromatographic method is used for gases. After dissolution in aqueous medium, analytical methods for fluosilicic acid can be applied.
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